molecular formula C8H12BrNO B2920386 2-Amino-4,5-dimethylphenol hydrobromide CAS No. 2260937-72-0

2-Amino-4,5-dimethylphenol hydrobromide

Cat. No.: B2920386
CAS No.: 2260937-72-0
M. Wt: 218.094
InChI Key: KWFQJDUOHMYMQT-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylphenol hydrobromide is an organic compound with the molecular formula C8H12BrNO. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylphenol hydrobromide typically involves the bromination of 2-Amino-4,5-dimethylphenol. The reaction is carried out in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. The industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylphenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4,5-dimethylphenol hydrobromide has been investigated for its potential in several scientific research areas:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in preclinical studies for its potential therapeutic effects.

    Medicine: Research indicates its potential use in developing treatments for cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylphenol hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the context of its use.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5-dimethylphenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly valuable in certain synthetic and medicinal applications .

Properties

IUPAC Name

2-amino-4,5-dimethylphenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c1-5-3-7(9)8(10)4-6(5)2;/h3-4,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFQJDUOHMYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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